molecular formula C30H50O4 B607597 Ganoderiol A CAS No. 106518-61-0

Ganoderiol A

Cat. No.: B607597
CAS No.: 106518-61-0
M. Wt: 474.72
InChI Key: VMEFPSOTFFVAQJ-OBGNTNONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Ganoderiol A has been found to suppress the migration and adhesion of MDA-MB-231 cells by inhibiting the FAK-SRC-Paxillin Cascade Pathway . It has also been suggested that the hydroxyl groups on the C-3, C-24, and C-25 positions of the lanostane triterpenes compound are necessary active groups for anti-HIV-1 virus activity .

Safety and Hazards

While specific safety data for Ganoderiol A was not found in the retrieved papers, it is generally recommended to handle this compound with care, avoiding inhalation and contact with skin, eyes, and clothing . It is also recommended to use personal protective equipment such as chemical-resistant rubber gloves and chemical safety goggles .

Future Directions

Future research could focus on further elucidating the biosynthesis pathway and regulation of Ganoderiol A . Additionally, more comprehensive clinical research, particularly focused on determining toxic doses and potential side effects, is crucial to establish the potential of this compound as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderiol A can be extracted from the fruiting bodies, spores, and mycelia of Ganoderma lucidum using organic solvents such as ethanol and methanol. The extraction process typically involves soaking the dried mushroom material in the solvent, followed by filtration and concentration of the extract .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advanced techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction are employed to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Ganoderiol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its structure-activity relationships .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Comparison with Similar Compounds

Ganoderiol A is unique among the triterpenoids isolated from Ganoderma lucidum due to its specific molecular structure and bioactivity. Similar compounds include:

This compound stands out due to its potent anti-tumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas .

Properties

IUPAC Name

(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23-25,31-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,24+,25+,27-,28-,29+,30?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEFPSOTFFVAQJ-OBGNTNONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106518-61-0
Record name Ganoderiol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GANODERIOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH91L4SN2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.